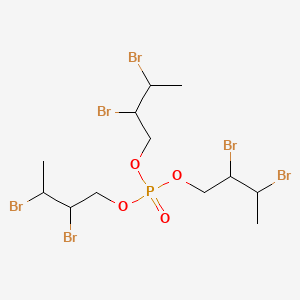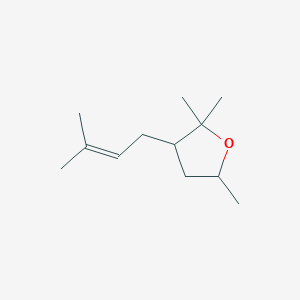
2-Methyl-2-trimethylsilyloxyheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(trimethylsiloxy)heptanenitrile is an organic compound with the molecular formula C11H23NOSi. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a heptane chain, which is further substituted with a trimethylsiloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trimethylsiloxy)heptanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-hydroxyheptanenitrile with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-methyl-2-(trimethylsiloxy)heptanenitrile may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(trimethylsiloxy)heptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Oximes or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(trimethylsiloxy)heptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-methyl-2-(trimethylsiloxy)heptanenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group is highly polar, making it susceptible to nucleophilic attack, while the trimethylsiloxy group can stabilize intermediates during reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-(trimethylsiloxy)pentanenitrile
- 2-Methyl-2-(trimethylsiloxy)butanenitrile
- 2-Methyl-2-(trimethylsiloxy)propanenitrile
Uniqueness
2-Methyl-2-(trimethylsiloxy)heptanenitrile is unique due to its longer heptane chain, which can influence its physical properties and reactivity compared to shorter-chain analogs. This structural variation can lead to differences in boiling points, solubility, and reaction kinetics .
Eigenschaften
CAS-Nummer |
111874-59-0 |
|---|---|
Molekularformel |
C11H23NOSi |
Molekulargewicht |
213.39 g/mol |
IUPAC-Name |
2-methyl-2-trimethylsilyloxyheptanenitrile |
InChI |
InChI=1S/C11H23NOSi/c1-6-7-8-9-11(2,10-12)13-14(3,4)5/h6-9H2,1-5H3 |
InChI-Schlüssel |
SZVSNHBZDHGWOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


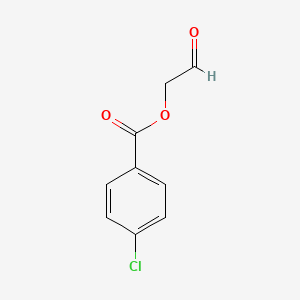
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
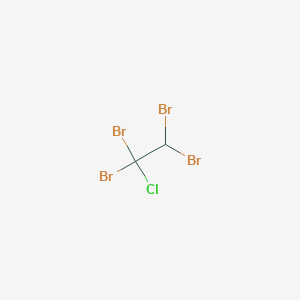
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
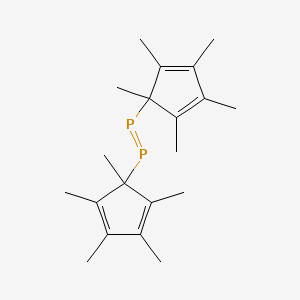
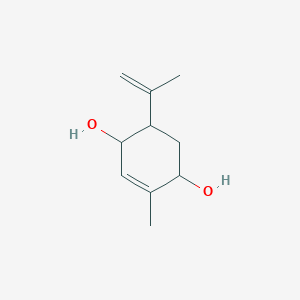

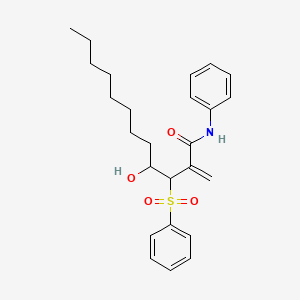
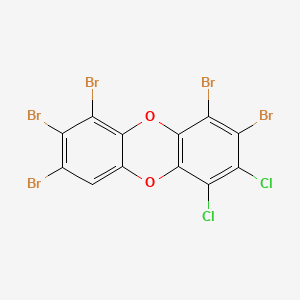
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
